

Application Notes & Protocols: Characterizing Diphenyl Phosphate Binding to Proteins

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phosphoric acid, diphenyl ester*

Cat. No.: *B143745*

[Get Quote](#)

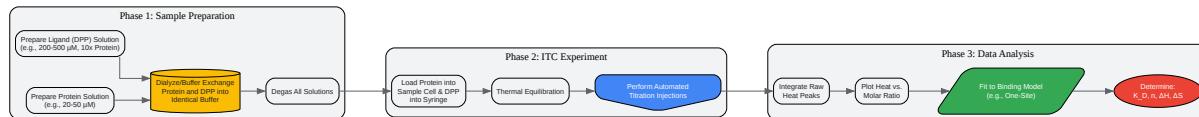
Introduction: The Significance of Diphenyl Phosphate-Protein Interactions

Diphenyl phosphate (DPP) is a metabolite of the widely used organophosphate flame retardant, triphenyl phosphate (TPHP)[1]. Its prevalence in the environment and detection in human tissues raise significant toxicological questions. Many of these concerns stem from the ability of DPP and related organophosphates to interact with and often inhibit a wide range of proteins, most notably enzymes such as cholinesterases and proteases. Understanding the molecular basis of these interactions—quantifying their affinity, kinetics, and thermodynamics, and visualizing the precise structural engagement—is paramount for several key research areas:

- Toxicology and Mechanistic Biology: Elucidating how DPP disrupts normal physiological processes at a molecular level.
- Drug Discovery: Utilizing the phosphate-binding motif to design novel inhibitors or therapeutic agents that target specific proteins.[2]
- Bioremediation: Engineering proteins or enzymes to selectively bind and sequester environmental contaminants like DPP.

This guide provides an in-depth overview of the principal biophysical and biochemical methods used to study the binding of small molecules like DPP to protein targets. It moves beyond mere

procedural lists to explain the underlying principles, helping researchers make informed decisions about experimental design and data interpretation. Each protocol is presented as a self-validating system, emphasizing critical controls and potential pitfalls to ensure data integrity.


Section 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) stands as a premier method for the thermodynamic characterization of protein-ligand interactions.^[3] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.^{[4][5]} This allows for the simultaneous determination of the binding affinity (KD), reaction stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) in a single, label-free, in-solution experiment.^{[3][6][7]}

Principle of Operation

An ITC instrument consists of two highly sensitive cells—a sample cell and a reference cell—housed within an adiabatic jacket.^[4] The sample cell contains the protein of interest, while the reference cell contains buffer. A syringe, also containing the ligand (DPP), performs a series of precise injections into the sample cell. As DPP binds to the protein, heat is exchanged, creating a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power input is what is measured. The resulting data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm, from which the thermodynamic parameters are derived.^[6]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol for DPP-Protein Interaction Analysis via ITC

Causality Behind Choices: The success of an ITC experiment hinges on meticulous sample preparation. Buffer mismatch between the syringe and the cell is a common source of large heats of dilution that can obscure the true binding signal.^[6] Therefore, dialysis or buffer exchange is a non-negotiable step. Concentrations are chosen to satisfy the "c-window" ($c = n[\text{Protein}]/KD$), ideally between 5 and 500, to ensure a well-defined sigmoidal binding curve.^[6]

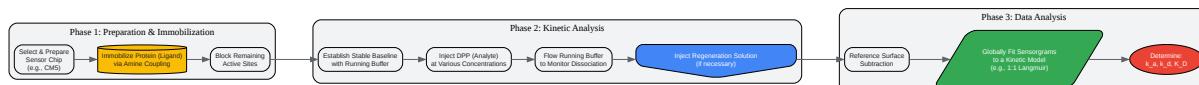
- Protein and Ligand Preparation:
 - Express and purify the target protein to >95% homogeneity.
 - Prepare a stock solution of Diphenyl Phosphate (DPP) in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final DMSO concentration is identical in both protein and ligand solutions and is typically kept low (<2%) to avoid interference.
 - Crucial Step: Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4).^[6] Use the exact same dialysis buffer to prepare the DPP solution. This minimizes buffer mismatch artifacts.

- Concentration Determination:
 - Accurately determine the concentration of the active protein (e.g., via a functional assay or UV-Vis spectroscopy).
 - Accurately determine the DPP concentration.
 - A typical starting point is a protein concentration in the cell of 20-50 μM and a DPP concentration in the syringe of 200-500 μM (a 10-15 fold molar excess).
- Instrument Setup and Execution:
 - Thoroughly clean the instrument cells and syringe with buffer.
 - Load the protein solution into the sample cell and the DPP solution into the injection syringe.
 - Set the experimental temperature (e.g., 25°C).
 - Set the injection parameters: typically a small initial injection (e.g., 0.5 μL) to remove air bubbles, followed by 19-29 injections of 1-2 μL each, with sufficient spacing (e.g., 150 seconds) to allow a return to baseline.
- Control Experiments (Self-Validation):
 - DPP into Buffer: Titrate DPP from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand and is essential for accurate baseline correction.
 - Buffer into Protein: Titrate buffer from the syringe into the protein solution. This accounts for any heat effects from injection or protein dilution.
- Data Analysis:
 - Subtract the heats of dilution (from the DPP-into-buffer control) from the raw experimental data.
 - Integrate the area under each injection peak to determine the heat change (ΔH).

- Plot the corrected ΔH per mole of injectant against the molar ratio of [DPP]/[Protein].
- Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to extract KD , n , and ΔH . The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: $\Delta G = -RT\ln(KA) = \Delta H - T\Delta S$, where $KA = 1/KD$.

Data Interpretation

Parameter	What It Measures	Interpretation for DPP Binding
KD (Dissociation Constant)	Binding Affinity	Lower KD (e.g., nM) indicates tighter binding; higher KD (e.g., μ M-mM) indicates weaker binding.
n (Stoichiometry)	Molar Ratio of Binding	An 'n' value near 1 suggests a 1:1 binding model. Values deviating significantly may indicate inactive protein, concentration errors, or multiple binding sites.
ΔH (Enthalpy Change)	Heat of Binding	A negative ΔH (exothermic) suggests favorable hydrogen bonding and van der Waals interactions. A positive ΔH (endothermic) suggests that hydrophobic interactions and solvent rearrangement are the primary drivers.
ΔS (Entropy Change)	Change in System Disorder	A positive ΔS is favorable and often driven by the release of ordered water molecules from the binding interface (hydrophobic effect). A negative ΔS is unfavorable and indicates a loss of conformational freedom upon binding.


Section 2: Surface Plasmon Resonance (SPR) - Probing Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[8][9] It provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated ($K_D = k_d/k_a$).[10]

Principle of Operation

In a typical SPR experiment, one molecule (the "ligand," usually the protein) is immobilized on a gold-coated sensor chip.[10] The other molecule (the "analyte," in this case DPP) is flowed across the surface in a continuous stream of buffer. Polarized light is directed at the underside of the chip. At a specific angle, known as the resonance angle, the light excites surface plasmons on the gold film, causing a dip in the intensity of the reflected light.[9] When the analyte binds to the immobilized ligand, the refractive index at the surface changes, which in turn shifts the resonance angle.[11] This shift is monitored in real-time and is directly proportional to the mass accumulating on the surface. The resulting plot of response versus time is called a sensorgram.[11]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for DPP-Protein Interaction Analysis via SPR

Causality Behind Choices: The choice of immobilization strategy is critical to ensure the protein remains active. Amine coupling is common but can be random; if the binding site is near a

lysine residue, this could occlude binding. A reference flow cell, where the surface is activated and blocked without protein, is essential to subtract bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific interaction.[\[11\]](#)

- **Immobilization of the Protein (Ligand):**

- Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip for amine coupling).
- Activate the surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
- Inject the purified protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the chip via its primary amines.
- Deactivate and block any remaining reactive sites on the surface by injecting ethanolamine.
- Crucial Step: Perform the same activation/blocking procedure on a reference flow cell without injecting the protein. This channel will serve as the control.

- **Analyte Preparation and Binding Analysis:**

- Prepare a series of dilutions of DPP in the running buffer (e.g., HBS-EP+ buffer). The concentration range should ideally span from 0.1x to 10x the expected KD.
- Establish a stable baseline by flowing running buffer over both the protein-coupled and reference flow cells.
- Perform a kinetic titration cycle:
 - Association: Inject a specific concentration of DPP for a defined period (e.g., 60-180 seconds) to monitor the binding phase.
 - Dissociation: Switch back to flowing running buffer and monitor the signal decrease as DPP dissociates from the protein (e.g., for 180-600 seconds).

- Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to strip all bound DPP, returning the surface to its baseline state for the next injection. This step requires careful scouting to ensure it doesn't denature the immobilized protein.
- Repeat the cycle for each DPP concentration, including a zero-concentration (buffer only) injection for double-referencing.
- Data Analysis:
 - Process the raw data by first subtracting the signal from the reference flow cell (to correct for bulk effects) and then subtracting the signal from the buffer-only injection (to correct for drift).
 - The resulting sensorgrams show the specific binding interaction.
 - Perform a global fit on the entire set of concentration-dependent sensorgrams using an appropriate kinetic model (e.g., 1:1 Langmuir binding model). This simultaneous analysis of all curves yields robust values for k_a , k_d , and the calculated KD.

Data Interpretation

Parameter	What It Measures	Interpretation for DPP Binding
ka (Association Rate)	"On-rate" (M-1s-1)	How quickly DPP binds to the protein. A faster on-rate contributes to higher affinity.
kd (Dissociation Rate)	"Off-rate" (s-1)	How quickly DPP dissociates from the protein. A slower off-rate is a key characteristic of high-affinity binders and is often a focus of drug optimization.
KD (Dissociation Constant)	Binding Affinity (M)	Calculated as kd/ka . Provides a measure of the overall binding strength, which should be comparable to values obtained by other methods like ITC.
R _{max}	Maximum Analyte Binding	The theoretical signal at saturation. Can be used to confirm the activity of the immobilized protein surface.

Section 3: Enzyme Inhibition Assays - A Functional Readout of Binding

For protein targets that are enzymes, the most direct functional consequence of DPP binding is often the inhibition of catalytic activity. Enzyme kinetic assays are a cornerstone of drug discovery and toxicology, providing a clear measure of a ligand's potency (e.g., IC₅₀ or K_i).[\[12\]](#) [\[13\]](#)

Principle of Operation

These assays monitor the rate of an enzyme-catalyzed reaction over time. This is typically achieved by using a substrate that is converted into a product with a distinct optical property

(e.g., color or fluorescence).[14] The initial rate of the reaction is measured in the absence and presence of varying concentrations of the inhibitor (DPP). By comparing these rates, one can determine the concentration of DPP required to inhibit the enzyme's activity by 50% (the IC50). Further kinetic experiments, where both substrate and inhibitor concentrations are varied, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the true inhibition constant (Ki).[15]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an enzyme inhibition kinetics experiment.

Detailed Protocol for Determining DPP's IC50

Causality Behind Choices: The substrate concentration is typically fixed at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to inhibition without being saturated by the substrate, which can mask the effects of a competitive inhibitor. A pre-incubation step is included to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

- Assay Setup and Optimization:
 - Identify a suitable substrate for the target enzyme that produces a spectrophotometrically detectable product (e.g., p-nitrophenyl phosphate for phosphatases, which releases yellow p-nitrophenol).[12]
 - Determine the enzyme's Km for the substrate by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

- Establish assay conditions (enzyme concentration, time course) that result in a linear rate of product formation.
- IC50 Determination:
 - Prepare a 96-well plate. In each well, add the assay buffer and the fixed concentration of the enzyme.
 - Prepare a serial dilution of DPP (e.g., 11-point, 3-fold dilution starting from 100 μ M). Add a fixed volume of each DPP concentration to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.
 - Crucial Step: Pre-incubate the plate (containing enzyme and DPP) for a set period (e.g., 15-30 minutes at room temperature) to allow the binding to reach equilibrium.
 - Initiate the reaction by adding the substrate to all wells (at a final concentration equal to its Km).
 - Immediately place the plate in a plate reader and measure the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds for 10-20 minutes).
- Data Analysis:
 - For each DPP concentration, calculate the initial reaction rate (V_0) by determining the slope of the linear portion of the absorbance vs. time plot.
 - Normalize the data by converting the rates into percentage inhibition: % Inhibition = $100 * (1 - (\text{Rate}_{\text{inhibitor}} / \text{Rate}_{\text{no inhibitor}}))$.
 - Plot % Inhibition versus the logarithm of the DPP concentration.
 - Fit the resulting dose-response curve to a four-parameter logistic equation to accurately determine the IC50 value.

Section 4: Structural Biology Methods - Visualizing the Binding Mode

While the previous methods quantify the "how strong" and "how fast" of binding, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy address the "how" and "where" at an atomic level.

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional snapshot of the protein-ligand complex.[\[16\]](#)[\[17\]](#) It is the definitive method for identifying the specific amino acid residues involved in binding DPP, visualizing the hydrogen bonds, hydrophobic interactions, and the precise orientation of DPP within the binding pocket.

Protocol Outline: The process involves either co-crystallizing the protein in the presence of DPP or soaking pre-existing protein crystals in a solution containing DPP.[\[18\]](#)[\[19\]](#)[\[20\]](#) The resulting complex crystals are then exposed to a focused X-ray beam. The diffraction pattern is collected and used to calculate an electron density map, into which the atomic model of the protein-DPP complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a versatile solution-based technique that can identify the binding site and provide information on the dynamics of the interaction without the need for crystallization.[\[21\]](#)[\[22\]](#)

Protocol Outline (Chemical Shift Perturbation): A common NMR experiment is the ^1H - ^{15}N HSQC, which generates a "fingerprint" of the protein, with one peak for each backbone N-H group. Upon titration with DPP, residues in or near the binding site will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift.[\[23\]](#) By mapping these shifting peaks back onto the protein's structure, the binding site can be identified. This method is particularly powerful for detecting even weak or transient interactions.[\[22\]](#)

Comparative Summary of Methods

Method	Primary Output	Throughput	Protein Req.	Key Strengths	Key Limitations
Isothermal Titration Calorimetry (ITC)	KD, n, ΔH , ΔS	Low	High	Label-free, in-solution, full thermodynamic profile. [7]	Requires relatively large amounts of pure protein; sensitive to buffer mismatch.
Surface Plasmon Resonance (SPR)	ka, kd, KD	Medium	Low	Real-time kinetics, high sensitivity, label-free analyte. [8] [10]	Protein must be immobilized, which can affect activity; potential for mass transport limitations.
Enzyme Inhibition Assays	IC50, Ki, Mechanism	High	Very Low	Direct measure of functional effect, highly sensitive, suitable for HTS.	Indirect measure of binding; requires an active enzyme and a suitable assay.
X-Ray Crystallography	3D Atomic Structure	Low	High	Unambiguous, high-resolution structural detail of the binding mode. [16]	Requires well-diffracting crystals, which can be a major bottleneck;

				provides a static picture.
				Requires large amounts of soluble, stable, isotopically-labeled protein; generally limited to smaller proteins (<40 kDa).
NMR Spectroscopy	Binding Site Mapping, KD	Low-Medium	High	In-solution, provides dynamic information, good for weak binders. [21][22]

Conclusion

The study of diphenyl phosphate binding to proteins is a multi-faceted challenge that benefits from an integrated methodological approach. No single technique provides all the answers. A robust investigation might begin with a high-throughput functional screen (enzyme assay) to identify hits, followed by ITC and SPR to accurately quantify the thermodynamics and kinetics of the interaction. Finally, X-ray crystallography or NMR can provide the atomic-level structural details necessary to fully understand the mechanism of binding and to guide future research, whether in toxicology, drug design, or environmental science.

References

- Berdini, I. & Angulo, J. NMR-based analysis of protein-ligand interactions. PubMed.
- Chakraborty, S. & Chary, K.V.R. Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
- Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
- Medek, A., et al. Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. PubMed.
- Das, P., et al. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? ResearchGate.

- A review of biophysical strategies to investigate protein-ligand binding: What have we employed? PubMed.
- Chakraborty, S. & Chary, K.V.R. Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications.
- Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. NIH.
- Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments.
- Tuma, R. & Valenti, D. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed.
- Studying Protein–Ligand Interactions Using X-Ray Crystallography.
- Guidelines for the successful generation of protein–ligand complex crystals. NIH.
- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed.
- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
- Characterization of molecular interactions using isothermal titration calorimetry. PubMed.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.
- Pierce, M.M., Raman, C.S. & Nall, B.T. Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar.
- Congreve, M., et al. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
- Oriented assembly of surface plasmon resonance biosensor through staphylococcal protein A for the chlorpyrifos detection. ResearchGate.
- Andersen, A.P., et al. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. PubMed.
- Analysis of Protein Interactions by Surface Plasmon Resonance. ResearchGate.
- Douzi, B., et al. Protein-Protein Interactions: Surface Plasmon Resonance. PubMed.
- Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. NIH.
- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. NIH.
- Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Department of Biochemistry.
- Phosphate binding sites identification in protein structures. NIH.

- Elucidating the Phosphate Binding Mode of PBP: The Critical Effect of Buffer Solution. NIH.
- Biological Activities of the Extract and Hitorins A and B from Chloranthus quadrifolius in Human Adipose-Derived Mesenchymal Stem Cells. MDPI.
- Lim, K.F. (PDF) Inhibition of the Reaction Kinetics of the Enzyme o-Diphenol Oxidase. ResearchGate.
- Phosphate-binding proteins and peptides: from molecular mechanisms to potential applications. PubMed.
- LearnChemE. Enzyme Inhibition Kinetics (Interactive Simulation). YouTube.
- Widely Used Flame Retardants Linked to 25% Higher Risk of Heart Disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. childrenshealthdefense.org [childrenshealthdefense.org]
- 2. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biochem.du.ac.in [biochem.du.ac.in]
- 15. youtube.com [youtube.com]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 21. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Characterizing Diphenyl Phosphate Binding to Proteins]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143745#methods-for-studying-diphenyl-phosphate-binding-to-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com